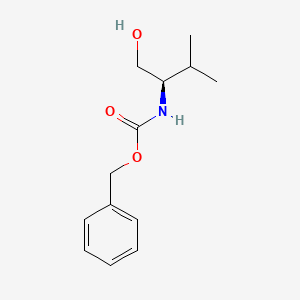

Cbz-D-Valinol

Description

BenchChem offers high-quality Cbz-D-Valinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbz-D-Valinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHASJBQTDDGLA-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Protected D-Valinol Derivatives in Asymmetric Synthesis and Drug Development: A Technical Guide

Executive Summary

In the landscape of modern drug development, the stereochemical integrity of active pharmaceutical ingredients (APIs) dictates both efficacy and safety. Chiral amino alcohols serve as foundational building blocks in this domain. Specifically, D-Valinol —derived from the unnatural amino acid D-valine—has emerged as a highly privileged chiral auxiliary and ligand precursor.

This technical guide provides an in-depth analysis of N-protected D-valinol derivatives, focusing on Boc-D-Valinol and Cbz-D-Valinol . By examining their physicochemical profiles, mechanistic roles in asymmetric induction, and orthogonal protection strategies, this whitepaper equips synthetic chemists and drug development professionals with the causality-driven insights necessary to optimize stereoselective workflows.

Nomenclature Clarification & Physicochemical Profiling

A critical point of clarification in chemical registries involves the assignment of CAS numbers to specific N-protected D-valinol derivatives. While often queried interchangeably in literature, the compounds possess distinct registry identities and structural properties:

-

Boc-D-Valinol (N-tert-Butoxycarbonyl-D-valinol) is registered under CAS 106391-87-1 1.

-

Cbz-D-Valinol (Benzyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate) is registered under CAS 260978-43-6 2.

To facilitate experimental design, the quantitative data for both derivatives are summarized in the table below.

| Property | Boc-D-Valinol | Cbz-D-Valinol |

| CAS Number | 106391-87-1 | 260978-43-6 |

| Molecular Formula | C₁₀H₂₁NO₃ | C₁₃H₁₉NO₃ |

| Molecular Weight | 203.28 g/mol | 237.30 g/mol |

| Protecting Group | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) |

| Stereocenter | (2R) | (2R) |

| Optical Rotation | [α]²⁰/D +23° (c = 1 in CHCl₃) | Dextrorotatory (+) in CHCl₃ |

| Deprotection Mechanism | Acidolysis (TFA, HCl) | Hydrogenolysis (H₂/Pd-C) |

| Primary Application | Peptide synthesis, Chiral ligands | Orthogonal peptide synthesis |

Mechanistic Causality: The Role of the (2R) Stereocenter

The utility of D-valinol derivatives in asymmetric synthesis is fundamentally driven by the steric bulk of the isopropyl group attached to the (2R) stereocenter 3.

When Boc-D-Valinol or Cbz-D-Valinol is converted into a cyclic chiral auxiliary (such as an Evans-type oxazolidinone) or coordinated to a transition metal (such as Iridium) 4, the isopropyl group projects into the spatial environment of the reactive center. This creates a rigid steric wall that effectively blocks one face (re or si) of the molecule. Consequently, incoming electrophiles or nucleophiles are forced to approach from the less hindered trajectory, resulting in exceptionally high diastereomeric excesses (often >95% de).

Orthogonal Protecting Group Strategy

The choice between Boc (CAS 106391-87-1) and Cbz (CAS 260978-43-6) is dictated by the chemical stability of the target API:

-

Boc Protection is selected when the target molecule contains reducible functional groups (e.g., alkenes, alkynes, or benzyl ethers) that would be destroyed by hydrogenation. Boc is cleaved via strong acids (TFA).

-

Cbz Protection is selected when the target molecule is highly acid-sensitive (e.g., contains acetals or silyl ethers). Cbz is cleanly removed via catalytic hydrogenolysis under neutral conditions.

Orthogonal decision matrix for selecting D-Valinol N-protecting groups.

Applications in Drug Development

N-protected D-valinol derivatives are instrumental in the synthesis of peptidomimetics and protease inhibitors 5. In antiviral drug development, the precise spatial arrangement of amino acid side chains is required to dock into viral protease active sites. Boc-D-Valinol is frequently utilized to synthesize unnatural D-amino acid derivatives that resist enzymatic degradation in vivo, thereby increasing the pharmacokinetic half-life of the resulting drug. Furthermore, it acts as a critical intermediate in bioconjugation, linking targeting vectors to cytotoxic payloads in targeted therapies.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction fidelity without immediate reliance on external analytical chromatography.

Protocol 1: Synthesis of Boc-D-Valinol from D-Valine

Causality: The direct reduction of an amino acid to an amino alcohol requires a powerful hydride source. While

Step-by-Step Workflow:

-

Preparation : Suspend D-Valine (1.0 eq) and

(2.5 eq) in anhydrous THF under an inert argon atmosphere at 0 °C. -

In-Situ Borane Generation : Dissolve Iodine (

, 1.0 eq) in THF and add dropwise over 1 hour.-

Self-Validation Check: Vigorous hydrogen gas evolution will occur. The cessation of gas bubbling upon the final addition of iodine visually confirms that the active borane complex has fully formed and the initial deprotonation is complete.

-

-

Reflux & Quench : Heat the mixture to reflux for 14 hours. Cool to 0 °C and carefully quench with methanol until effervescence stops, validating the destruction of excess hydride.

-

Protection : Concentrate the crude D-valinol, redissolve in a biphasic mixture of DCM and 1M NaOH (maintaining pH > 9 to ensure the amine is nucleophilic). Add Di-tert-butyl dicarbonate (

, 1.1 eq). -

Isolation : Stir for 12 hours. Separate the organic layer, wash with brine, dry over

, and concentrate to yield Boc-D-Valinol (CAS 106391-87-1) as a colorless gel/solid.

Synthetic pathways deriving Boc-D-Valinol and Cbz-D-Valinol from D-Valine.

Protocol 2: Application as a Chiral Auxiliary in Asymmetric Alkylation

Causality: To utilize Boc-D-Valinol as a chiral director, it must be cyclized into an oxazolidinone. Once attached to an acyl group, enolization allows the isopropyl group to shield one face, directing the alkylation stereoselectively.

Step-by-Step Workflow:

-

Cyclization : Treat Boc-D-Valinol with a strong base (e.g., NaH) followed by intramolecular cyclization (often requiring thermal conditions to eliminate the tert-butanol) to form (R)-4-isopropyl-2-oxazolidinone.

-

Acylation : Deprotonate the oxazolidinone with n-BuLi at -78 °C and react with an acid chloride (e.g., propionyl chloride) to form the N-acyl imide.

-

Enolization & Alkylation : Treat the N-acyl imide with Lithium diisopropylamide (LDA) at -78 °C to form the Z-enolate. Add the alkyl halide (e.g., benzyl bromide).

-

Self-Validation Check: Monitor the reaction via TLC. The newly formed diastereomer will typically exhibit a distinct Rf value compared to the starting material due to the highly rigid, face-shielded transition state. Complete consumption of the lower-Rf starting material validates the stereoselective conversion prior to NMR analysis.

-

-

Cleavage : Remove the chiral auxiliary using

to yield the enantiopure alkylated carboxylic acid, recovering the D-valinol core for reuse.

Conclusion

The strategic deployment of Boc-D-Valinol (CAS 106391-87-1) and Cbz-D-Valinol (CAS 260978-43-6) is a cornerstone of modern asymmetric synthesis. By understanding the causality behind their steric shielding and the orthogonal nature of their protecting groups, researchers can architect highly efficient, stereocontrolled pathways for next-generation therapeutics.

References

-

Iridium Catalyst for Chiral Amine Synthesis . Kanto Chemical Co. Available at:[Link]

Sources

An In-Depth Technical Guide to N-Cbz-D-valinol: A Chiral Building Block for Asymmetric Synthesis

Abstract

N-Carbobenzyloxy-D-valinol (N-Cbz-D-valinol) is a pivotal chiral building block in modern organic and medicinal chemistry. As a derivative of the non-proteinogenic amino acid D-valine, its defined stereochemistry and versatile functional groups—a primary alcohol and a Cbz-protected amine—make it an invaluable precursor for the stereoselective synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it details a robust synthetic protocol, explores its critical applications in the development of pharmaceuticals, and outlines essential safety and handling procedures for laboratory use.

Chemical Identity and Physicochemical Properties

N-Cbz-D-valinol is the N-protected form of D-valinol, where the amine is masked by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in synthetic chemistry; the Cbz group is stable under a wide range of reaction conditions but can be readily removed under mild, non-chiral-compromising conditions, typically via catalytic hydrogenolysis. This allows for the selective manipulation of the hydroxyl group.

The core structure features a stereocenter at the C2 position with an (R)-configuration, which is derived from its parent amino alcohol, D-valinol.[1] This fixed chirality is the cornerstone of its utility in asymmetric synthesis, enabling the transfer of stereochemical information to new products.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | benzyl [(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate | [2] |

| Synonyms | N-Cbz-D-valinol, Z-D-Valinol | [3] |

| CAS Number | 160538-64-9 (Check specific supplier) | N/A |

| Molecular Formula | C13H19NO3 | [2] |

| Molecular Weight | 237.29 g/mol | [2] |

| Appearance | White to off-white solid or crystalline powder | |

| Melting Point | Typically in the range of 50-60 °C (varies with purity) | [4] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane | [5] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[6][7] |

Synthesis and Purification: A Mechanistic Approach

The most direct and reliable synthesis of N-Cbz-D-valinol involves the protection of commercially available D-valinol. The choice of this precursor is critical, as it provides the required enantiomerically pure backbone.[1][8]

Causality in Experimental Design

The reaction is a nucleophilic acyl substitution where the amino group of D-valinol acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

-

Why Benzyl Chloroformate? Benzyl chloroformate (Cbz-Cl) is the classic reagent for introducing the Cbz protecting group. It is highly reactive and effective.

-

Why a Base? The reaction generates hydrochloric acid (HCl) as a byproduct. A mild base, such as sodium bicarbonate or triethylamine, is essential to neutralize the acid, which would otherwise protonate the starting D-valinol, rendering it non-nucleophilic and halting the reaction.

-

Why an Aqueous/Organic Biphasic System? D-valinol has some water solubility, while benzyl chloroformate is an organic-soluble oil. A biphasic system (e.g., dioxane/water or simply an aqueous solution to which the Cbz-Cl is added) allows the reactants to meet at the interface, while the base remains in the aqueous phase to neutralize the generated acid.

Visualizing the Synthetic Workflow

The diagram below illustrates the straightforward, one-step protection reaction to form N-Cbz-D-valinol.

Caption: Synthesis of N-Cbz-D-valinol from D-Valinol.

Step-by-Step Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of N-Cbz-D-valinol.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-valinol (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (approx. 3-4 mL per mmol of D-valinol). Cool the flask in an ice-water bath to 0-5 °C.

-

Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.05-1.1 eq) dropwise to the cold solution over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the D-valinol spot is consumed.

-

Workup & Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl (to remove any unreacted amine), water, and finally a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-Cbz-D-valinol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield a white, crystalline solid.

Applications in Asymmetric Synthesis and Drug Development

N-Cbz-D-valinol's value lies in its role as a chiral precursor. The primary alcohol can be easily oxidized to the corresponding aldehyde, N-Cbz-D-valinal. This chiral aldehyde is a powerful intermediate for creating new stereocenters with high diastereoselectivity via reactions with nucleophiles like Grignard reagents or organolithium compounds.[9]

Its derivatives are integral to the synthesis of various pharmaceutically active compounds:

-

Protease Inhibitors: The valine scaffold is common in protease inhibitors, where the isopropyl group can interact with hydrophobic pockets in the enzyme's active site.

-

Kinase Inhibitors: Chiral amino alcohol derivatives are used to construct complex heterocyclic scaffolds found in many kinase inhibitors targeting cancer and inflammatory diseases.

-

Peptidomimetics: As a non-proteinogenic amino acid derivative, it is used to synthesize peptide analogs with enhanced stability against proteolytic degradation, a critical attribute for peptide-based drugs.[][11]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of N-Cbz-D-valinol is essential for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Inhalation: May cause respiratory tract irritation.[13] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or powder.[14]

-

Skin and Eye Contact: May cause skin and serious eye irritation.[13] In case of contact, wash the affected skin with plenty of soap and water and flush eyes cautiously with water for several minutes.[7]

-

Ingestion: May be harmful if swallowed.[13]

-

Fire Hazards: The compound is a combustible solid. Use carbon dioxide, dry chemical powder, or foam for extinguishing.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents.[6][7]

Conclusion

N-Cbz-D-valinol is a cornerstone chiral building block whose utility is firmly established in the field of asymmetric synthesis. Its predictable stereochemistry, coupled with the orthogonal reactivity of its protected amine and primary alcohol, provides chemists with a reliable and versatile tool. The straightforward synthesis and well-defined reactivity profile ensure its continued and widespread application in the discovery and development of novel, stereochemically complex pharmaceuticals and other high-value chemical entities.

References

- Vertex AI Search. (n.d.). Safety Data Sheet.

- Benchchem. (2025). Technical Support Center: Synthesis of N-Boc-N-methyl-D-Valinol.

- Benchchem. (2025). An In-depth Technical Guide on the Role of N-Boc-N-methyl-D-Valinol in Asymmetric Synthesis.

- MilliporeSigma. (n.d.). Cbz-L-Valinol | 6216-65-5.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). N-Boc-D-Valino CAS#: 106391-87-1.

- ChemicalBook. (2026). Cbz-D-Valine | 1685-33-2.

- MSDS. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N-Benzyloxycarbonyl-D-valine | 1685-33-2.

- Sigma-Aldrich. (n.d.). Benzyl N-(3-hydroxypropyl)carbamate 97 34637-22-4.

- PubChem. (n.d.). benzyl N-(4-hydroxy-3-methylbutan-2-yl)carbamate.

- Nordmann. (n.d.). D-Valinol (4276-09-9).

- Benchchem. (2025). D-Valinol: A Technical Guide to its Stereochemistry and Significance in Asymmetric Synthesis.

- BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.

- Zhang, C., et al. (2016). Application and microbial preparation of D-valine. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benzyl N-(4-hydroxy-3-methylbutan-2-yl)carbamate | C13H19NO3 | CID 115754765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzyloxycarbonyl-D-valine | 1685-33-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Benzyl N-(3-hydroxypropyl)carbamate 97 34637-22-4 [sigmaaldrich.com]

- 5. N-Boc-D-Valino CAS#: 106391-87-1 [m.chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. D-Valinol (4276-09-9) at Nordmann - nordmann.global [nordmann.global]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 11. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Technical Monograph: Benzyl (R)-(1-hydroxy-3-methylbutan-2-yl)carbamate

Common Name: N-Cbz-D-Valinol CAS Registry Number: 260978-43-6

Executive Summary

Benzyl (R)-(1-hydroxy-3-methylbutan-2-yl)carbamate, widely recognized in synthetic organic chemistry as N-Cbz-D-Valinol , is a critical chiral building block. It serves as a protected amino alcohol derivative of D-Valine, featuring a carbobenzyloxy (Cbz/Z) protecting group on the amine and a free primary hydroxyl group.

This guide addresses the nomenclature complexities, stereochemical integrity, and robust synthesis of this compound. Unlike its L-isomer counterpart (used frequently in HIV protease inhibitors), the (R)-isomer is essential for synthesizing non-natural peptide mimetics and specific diastereoselective auxiliaries where inverted stereochemistry is required to probe biological targets or induce specific folding patterns.

Part 1: Nomenclature & Chemical Identity

The nomenclature for this compound often causes confusion due to the intersection of IUPAC rules, amino acid conventions (D/L), and Cahn-Ingold-Prelog (R/S) priority rules. The table below consolidates these identifiers to ensure precise procurement and citation.

Table 1: Synonyms and Identifiers

| Naming Convention | Identifier / Name | Notes |

| Common Name | N-Cbz-D-Valinol | Standard in peptide chemistry.[1][2][3] |

| IUPAC Name | Benzyl (R)-(1-hydroxy-3-methylbutan-2-yl)carbamate | Formal systematic name. |

| Alternative IUPAC | (R)-2-(Benzyloxycarbonylamino)-3-methyl-1-butanol | Emphasizes the alcohol functionality. |

| Abbreviated Name | Z-D-Valinol | "Z" is the historical abbreviation for Benzyloxycarbonyl. |

| CAS Number | 260978-43-6 | Specific to the (R)-isomer.[4] |

| L-Isomer CAS | 6216-65-5 | WARNING: Do not confuse with Cbz-L-Valinol.[5] |

| Molecular Formula | C₁₃H₁₉NO₃ | MW: 237.30 g/mol |

Stereochemical Visualization

The following diagram illustrates the hierarchical relationship of the nomenclature and the specific stereochemical derivation from D-Valine.

Figure 1: Derivation pathway and synonym mapping for N-Cbz-D-Valinol.

Part 2: Stereochemical Integrity & Logic

In drug development, the choice between the (R) and (S) enantiomers is binary and critical.

-

The (R) Configuration: N-Cbz-D-Valinol is derived from D-Valine .[1][3] In the Cahn-Ingold-Prelog system, the chiral center at position 2 has an (R) configuration.

-

Priority Assignment: -NHCbz (1) > -CH₂OH (2) > -CH(CH₃)₂ (3) > -H (4).

-

Orientation: With Hydrogen in the rear, the sequence 1→2→3 is clockwise.

-

-

The Risk of Inversion: The primary risk during synthesis is not racemization (which is slow for valine derivatives due to the steric bulk of the isopropyl group) but rather isomeric confusion during procurement. Using the L-isomer (CAS 6216-65-5) will result in a mirror-image molecule that will likely fail to bind to chiral biological targets designed for the D-isomer.

Part 3: Synthesis Protocol

While N-Cbz-D-Valinol is commercially available, in-house synthesis is often required to ensure high enantiomeric excess (ee%) or to introduce isotopic labels. The most robust route involves the reduction of D-Valine followed by protection, rather than protecting D-Valine and then reducing (which risks over-reduction of the Cbz group).

Workflow Diagram

Figure 2: Two-stage synthetic workflow for high-purity N-Cbz-D-Valinol.

Detailed Methodology

Objective: Synthesis of N-Cbz-D-Valinol from D-Valine.

Step 1: Preparation of D-Valinol (Reduction)

Note: If commercial D-Valinol is available, skip to Step 2.

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) in anhydrous THF at 0°C.

-

Addition: Add D-Valine (1.0 eq) portion-wise.[5] The reaction is exothermic; maintain temperature <10°C.

-

Reaction: Warm to room temperature, then reflux for 12–16 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield crude D-Valinol (colorless oil/solid).[6]

Step 2: Cbz-Protection (Schotten-Baumann Conditions)

-

Dissolution: Dissolve crude D-Valinol (1.0 eq) in a 1:1 mixture of Water:Dioxane (or Water:Acetone).

-

Basification: Add Sodium Bicarbonate (NaHCO₃) (2.5 eq) to the solution.

-

Acylation: Cool to 0°C. Add Benzyl Chloroformate (Cbz-Cl) (1.1 eq) dropwise over 30 minutes.

-

Monitoring: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).

-

Workup: Evaporate organic solvent. Acidify aqueous residue to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x).[7]

-

Purification: Wash combined organics with brine, dry over MgSO₄. Recrystallize from EtOAc/Hexanes to yield N-Cbz-D-Valinol as white crystals.

Part 4: Applications in Drug Discovery

N-Cbz-D-Valinol is not merely a protected intermediate; it is a scaffold for "privileged structures" in medicinal chemistry.

-

Chiral Aldehyde Precursor:

-

Oxidation (Swern or Dess-Martin) of the alcohol yields N-Cbz-D-Valinal .

-

Utility: This aldehyde is a potent electrophile for Wittig olefinations or Grignard additions, creating complex statine-like transition state mimics found in protease inhibitors.

-

-

Peptide Isosteres:

-

Used to synthesize hydroxyethylamine isosteres (–CH(OH)–CH₂–NH–) which mimic the tetrahedral intermediate of peptide bond hydrolysis but are non-cleavable by enzymes.

-

Significance: The D-configuration (R) is often used to probe the stereospecificity of the S1/S1' binding pockets of target enzymes.

-

-

Oxazolidinone Auxiliaries:

-

Cyclization can yield Evans-type chiral auxiliaries (oxazolidinones) used to control stereochemistry in subsequent aldol or alkylation reactions.

-

References

-

PubChem. (n.d.). N-alpha-Benzyloxycarbonyl-D-valine (Precursor Data). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-alpha-Benzyloxycarbonyl-D-valine | C13H17NO4 | CID 712434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzyloxycarbonyl-N-methyl-D-valine, 95%, Thermo Scientific:Biochemical | Fisher Scientific [fishersci.ca]

- 4. 260978-43-6|(R)-Benzyl (1-hydroxy-3-methylbutan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 5. Valinol | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

difference between Cbz-D-Valinol and Cbz-L-Valinol

The following technical guide details the stereochemical, physicochemical, and functional differences between Cbz-L-Valinol and Cbz-D-Valinol, tailored for researchers in asymmetric synthesis and medicinal chemistry.

Stereochemical Control in Asymmetric Synthesis

Executive Summary

Cbz-L-Valinol and Cbz-D-Valinol are enantiomeric carbamate-protected amino alcohols derived from L-Valine and D-Valine, respectively. While they share identical scalar physical properties (boiling point, solubility, NMR spectra in achiral solvents), they exhibit opposite optical activity and, most critically, induce opposite stereochemical outcomes in asymmetric catalysis.

The primary utility of these molecules lies in their role as chiral building blocks for Bis(oxazoline) (BOX) ligands and peptidomimetics. The choice between the L- and D-isomer dictates the facial selectivity (re-face vs. si-face) of subsequent metal-catalyzed transformations.

Stereochemical Fundamentals & Identification

The fundamental difference is the spatial arrangement of the isopropyl side chain relative to the amino-alcohol core. This stereochemistry is conserved from the parent amino acid.

Structural Comparison

-

Cbz-L-Valinol: Derived from natural (S)-Valine.[1] Configuration is (S) .

-

Cbz-D-Valinol: Derived from unnatural (R)-Valine. Configuration is (R) .

Figure 1: Stereochemical lineage of Cbz-Valinol enantiomers. The absolute configuration (S vs R) is preserved during the reduction of the carboxylic acid.

Physicochemical Profile

The following data allows for rapid quality control and identification. Note that while melting points are identical, the specific rotation is the distinguishing factor.

| Property | Cbz-L-Valinol | Cbz-D-Valinol |

| CAS Number | 6216-65-5 | 260978-43-6 |

| IUPAC Name | Benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | Benzyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate |

| Molecular Formula | C₁₃H₁₉NO₃ | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.30 g/mol | 237.30 g/mol |

| Physical State | White solid or viscous colorless oil | White solid or viscous colorless oil |

| Melting Point | 32–36 °C (often supercools to oil) | 32–36 °C (often supercools to oil) |

| Chiral Source | L-Valine (Natural, Inexpensive) | D-Valine (Synthetic, Expensive) |

| Precursor Cost | Low | High |

Critical QC Note: Commercial samples often appear as viscous oils due to trace solvent impurities or supercooling. True crystalline forms are obtained by recrystallization from hexanes/ethyl acetate.

Synthetic Protocol: Mixed Anhydride Reduction

While Borane-THF is a common reducing agent, it is pyrophoric and hazardous at scale. The Mixed Anhydride/Sodium Borohydride method is the preferred "Expert Protocol" for synthesizing Cbz-valinol enantiomers due to its safety profile, high yield, and preservation of optical purity (no racemization).

Reagents

-

Substrate: N-Cbz-L-Valine or N-Cbz-D-Valine (1.0 equiv)

-

Activator: Isobutyl chloroformate (1.1 equiv)

-

Base: N-Methylmorpholine (NMM) (1.1 equiv)

-

Reductant: NaBH₄ (3.0 equiv) dissolved in water

-

Solvent: THF (anhydrous)

Step-by-Step Methodology

-

Activation: Dissolve N-Cbz-Valine in anhydrous THF at -15°C (salt/ice bath). Add NMM followed strictly by the dropwise addition of isobutyl chloroformate. Stir for 15 minutes to form the mixed anhydride intermediate. Visual Cue: White precipitate (NMM·HCl) will form.

-

Reduction: Filter off the NMM·HCl salt quickly under cold conditions (optional but cleaner). Add the filtrate dropwise to a solution of NaBH₄ in water/THF at 0°C.

-

Why: Adding the anhydride to the borohydride ensures the reducing agent is always in excess, preventing side reactions.

-

-

Quenching: Carefully quench with 1M KHSO₄ or citric acid. Avoid strong mineral acids (HCl) to prevent cleavage of the Cbz group (though Cbz is relatively acid-stable, Boc is not; habit formation is key).

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Et₂O/Hexane or use flash chromatography (Hex/EtOAc 1:1).

Applications in Asymmetric Catalysis[6][7][8][9][10]

The choice between the L- and D-isomer is not arbitrary; it is a strategic decision to control the "handedness" of the product.

The Bis(oxazoline) (BOX) Ligand Connection

Cbz-Valinol is the immediate precursor (after deprotection) to Valinol, which is condensed with nitriles or diesters to form BOX ligands. These ligands coordinate with metals (Cu, Zn, Mg) to create a chiral pocket.

-

Cbz-L-Valinol

(S)-Valinol -

Cbz-D-Valinol

(R)-Valinol

Functional Consequence: Enantioselectivity

In a Copper(II)-catalyzed Diels-Alder reaction or Cyclopropanation:

-

The (S,S)-Ligand (from L-Valinol) typically blocks one face of the substrate (e.g., the re-face), forcing the reagent to attack from the si-face.

-

The (R,R)-Ligand (from D-Valinol) blocks the si-face, forcing re-face attack.

Result: Access to opposite enantiomers of the pharmaceutical target using the same reaction conditions, simply by swapping the Cbz-Valinol starting material.

Figure 2: Decision matrix for selecting Cbz-Valinol enantiomers based on the desired stereochemical outcome of the final drug target.

References

-

Sigma-Aldrich. Cbz-L-Valinol Product Sheet (CAS 6216-65-5). Retrieved from

-

ChemicalBook. Cbz-D-Valinol Properties and CAS 260978-43-6.[2] Retrieved from

-

Evans, D. A., et al. "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids: Counterion Effects in the Enantioselective Diels-Alder Reaction." Journal of the American Chemical Society, 1993.

-

McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 1993. (Describes the Mixed Anhydride reduction protocol).

-

PubChem. D-Valinol (Precursor Identity). National Library of Medicine. Retrieved from [3]

Sources

Technical Guide: Solubility Profile of Cbz-D-Valinol in Organic Solvents (DCM & THF)

Part 1: Executive Summary & Strategic Analysis[1]

Cbz-D-Valinol (Benzyl (R)-(1-hydroxy-3-methylbutan-2-yl)carbamate) represents a critical chiral building block in the synthesis of protease inhibitors and chiral auxiliaries.[1] Its solubility behavior is dictated by the competition between the lipophilic benzyloxycarbonyl (Cbz) protecting group and the polar hydroxymethyl moiety.[1]

Core Solubility Directive

-

Dichloromethane (DCM): Primary Solvent. Exhibits high solubility due to strong dipole-dipole interactions and Van der Waals forces with the aromatic Cbz ring.[1] Ideal for extraction, transport, and low-temperature reactions.[1]

-

Tetrahydrofuran (THF): Functional Solvent. Exhibits good to high solubility.[1] The oxygen atom in THF acts as a hydrogen bond acceptor for the valinol hydroxyl group.[1] Preferred for reduction reactions (e.g., Borane reductions) and reactions requiring Lewis acid coordination.

Part 2: Chemical Architecture & Solubility Mechanism[1]

To predict and manipulate the solubility of Cbz-D-Valinol, one must understand its molecular "push-pull" dynamic.[1]

Structural Analysis[1][2]

-

The Cbz Group (Lipophilic Domain): The benzyl carbamate moiety is large, planar, and aromatic.[1] It drives solubility in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate).[1]

-

The Valine Side Chain (Hydrophobic Domain): The isopropyl group adds steric bulk and lipophilicity, further discouraging water solubility and encouraging solubility in organic media.[1]

-

The Hydroxyl Group (Hydrophilic Domain): The primary alcohol is the only significant polar "anchor."[1] It allows for hydrogen bonding, making the molecule soluble in protic solvents (Alcohols) and H-bond acceptors (THF, Acetone), but it is insufficient to make the molecule water-soluble.[1]

Visualization: Solute-Solvent Interaction Map

Figure 1: Mechanistic interaction map showing the primary driving forces for solvation in DCM versus THF.

Part 3: Practical Solubility Data & Applications

While specific quantitative saturation points (

Operational Solubility Table

| Solvent | Solubility Rating | Est. Saturation (25°C) | Primary Application | Technical Notes |

| Dichloromethane (DCM) | High | > 100 mg/mL | Extraction, Chromatography | Excellent for dissolving crude reaction mixtures.[1] Evaporates easily ( |

| Tetrahydrofuran (THF) | Good | 50 - 100 mg/mL | Reaction Medium | Compatible with borane reductions.[1] Warning: THF can form peroxides; use inhibited or fresh solvent.[1] |

| Ethyl Acetate | High | > 80 mg/mL | Crystallization, Extraction | Safer alternative to DCM for large-scale extractions.[1] |

| Methanol/Ethanol | High | > 100 mg/mL | Hydrogenolysis | Solvent of choice for removing Cbz group (Pd/C, H2).[1] |

| Hexane/Heptane | Insoluble | < 1 mg/mL | Anti-solvent | Used to precipitate Cbz-D-Valinol from DCM or EtOAc solutions.[1] |

| Water | Low | < 5 mg/mL | Impurity Removal | The compound partitions into the organic layer, allowing aqueous washes to remove salts.[1] |

Part 4: Experimental Protocols (Self-Validating Systems)

As a scientist, relying on literature values is a starting point; validating them for your specific batch is a requirement.[1]

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact saturation point for your specific lot of material.[1]

Materials:

-

Cbz-D-Valinol (Dry powder)[1]

-

Solvent (DCM or THF, anhydrous)[1]

-

0.22 µm Syringe Filter (PTFE for DCM/THF)

-

Tared Scintillation Vials

Workflow:

-

Saturation: Add 100 mg of Cbz-D-Valinol to a vial.

-

Titration: Add solvent in 100 µL increments, vortexing vigorously between additions.

-

Observation: Continue until the solid fully dissolves (Visual Clear Point).

-

Verification (Gravimetric):

Protocol B: Purification via Anti-Solvent Recrystallization

This method exploits the high solubility in DCM and insolubility in Hexane to purify the compound.[1]

Figure 2: Purification workflow utilizing the solubility differential between DCM and Hexane.

Step-by-Step:

-

Dissolve crude Cbz-D-Valinol in the minimum amount of DCM required to solubilize it at room temperature.[1][2]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Hexane (or Petroleum Ether) with vigorous stirring.

-

Stop addition when a slight turbidity (cloudiness) persists.[1]

-

Allow the mixture to stand/stir in the cold for 1 hour to maximize yield.

-

Filter the white precipitate and wash with cold Hexane.[1]

Part 5: Expert Insights & Causality

Why DCM vs. THF?

-

Choose DCM for Workups : When partitioning against water, DCM forms a distinct lower layer that efficiently extracts Cbz-D-Valinol.[1] Its low boiling point prevents thermal degradation during concentration.[1]

-

Choose THF for Reactions : If you are performing a reaction that involves a Grignard reagent or a hydride reduction (e.g.,

or

Pitfalls to Avoid

-

Hygroscopicity: While Cbz-D-Valinol is not intensely hygroscopic, THF is.[1] Wet THF will inhibit solubility and potentially cause oiling out rather than crystallization.[1] Always use anhydrous THF.[1]

-

Base Sensitivity: The Cbz group is generally stable to weak bases, but strong bases in THF can lead to deprotonation of the alcohol and potential side reactions (e.g., cyclic carbamate formation).

References

-

Sigma-Aldrich. Cbz-L-Valinol Product Specification & Properties. Retrieved from [1]

-

ChemicalBook. Cbz-L-Valinol (CAS 6216-65-5) Physical Properties and Solubility Data. Retrieved from [1]

-

BenchChem. Guide to Solubility of N-Cbz-Protected Amino Acids in Organic Solvents. Retrieved from

-

PubChem. D-Valinol Compound Summary (CID 6950587). National Library of Medicine.[1] Retrieved from [1]

-

Fisher Scientific. Safety Data Sheet: N-Cbz-Valinol. Retrieved from

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Cbz-D-Valinal (Valine-Garner Analog)

This Application Note is structured to address the synthesis of N-Cbz-D-Valinal , the direct aldehyde derivative of Cbz-D-Valinol.

Note on Nomenclature: Strictly speaking, "Garner’s Aldehyde" refers to the serine-derived oxazolidine (

Executive Summary & Strategic Analysis

The synthesis of chiral

The Critical Challenge: Racemization

The

-

Solution: This protocol utilizes a modified Cryogenic Swern Oxidation at strictly controlled temperatures (-78°C) or a mild IBX Oxidation to suppress enolization and preserve optical purity.

Reaction Scheme

The transformation involves the oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Caption: Pathway for the oxidation of Cbz-D-Valinol. The red dotted line indicates the racemization pathway triggered by improper temperature control.

Experimental Protocols

Method A: Cryogenic Swern Oxidation (Standard Industry Protocol)

Recommended for scale-up (>1g) and highest enantiomeric excess (ee).

Reagents & Materials

| Reagent | Equivalents | Role |

| Cbz-D-Valinol | 1.0 eq | Substrate |

| Oxalyl Chloride | 2.0 eq | Activator |

| DMSO (Anhydrous) | 4.0 eq | Oxidant |

| Triethylamine (TEA) | 5.0 eq | Base (Quench) |

| Dichloromethane (DCM) | Solvent | 0.1 M Concentration |

Step-by-Step Procedure

-

Activation (The "Swern Reagent"):

-

Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.

-

Add anhydrous DCM and cool to -78°C (Dry ice/Acetone bath).

-

Add Oxalyl Chloride (2.0 eq) dropwise.

-

Critical: Add DMSO (4.0 eq) dropwise over 15 minutes. Maintain internal temperature below -70°C. Gas evolution (CO/CO2) will occur. Stir for 15 minutes.

-

-

Substrate Addition:

-

Elimination (Aldehyde Formation):

-

Add Triethylamine (5.0 eq) dropwise. The mixture will turn cloudy/white.

-

Crucial Step: Allow the reaction to warm to 0°C over 30–60 minutes. Do not heat rapidly.

-

-

Workup (Non-Acidic):

-

Quench with cold water or saturated

(mildly acidic, use caution). -

Extract 3x with DCM.

-

Wash combined organics with cold brine.

-

Dry over

and concentrate in vacuo at room temperature (do not heat the water bath >30°C to prevent racemization).

-

Method B: IBX Oxidation (Mild Alternative)

Recommended for small scale (<500mg) or if -78°C facilities are unavailable. IBX avoids the foul odor of dimethyl sulfide.

Reagents

-

IBX (2-Iodoxybenzoic acid): 1.5 eq[8]

-

Solvent: Ethyl Acetate (EtOAc) or DMSO (IBX is more soluble in DMSO).

Procedure

-

Dissolve Cbz-D-Valinol (1.0 eq) in Ethyl Acetate (0.2 M).

-

Add IBX (1.5 eq).[8]

-

Reflux the suspension (approx 80°C) with vigorous stirring for 2–3 hours.

-

Note: While heat is used, IBX mechanisms typically show lower racemization risks than base-mediated pathways, but Swern is preferred for strict chirality.

-

-

Cool to room temperature.

-

Filter the white solid (byproduct IBA) through a celite pad.

-

Concentrate the filtrate to yield the crude aldehyde.

Quality Control & Validation

The instability of Cbz-D-Valinal requires immediate validation. Do not store the aldehyde for long periods; use it immediately in the next step (e.g., Wittig olefination or Grignard addition).

| Parameter | Specification | Method of Verification |

| Appearance | Colorless to pale yellow oil | Visual Inspection |

| TLC ( | Distinct from alcohol (usually higher | Silica Gel (Hexane:EtOAc 7:3) |

| Aldehyde proton singlet ( | ||

| Enantiomeric Excess | >95% ee | Chiral HPLC (Daicel Chiralcel OD-H) |

Racemization Check (Self-Validating System):

If the optical rotation

Workflow Visualization

Caption: Operational workflow for the Swern oxidation of Cbz-D-Valinol.

References

-

Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link

-

Jurczak, J., & Golebiowski, A. (1989). Optically active N-protected

-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149–164. Link -

Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[9] Synthesis, 1981(03), 165-185. Link

-

Frigerio, M., & Santagostino, M. (1994).[3] A mild oxidizing reagent for alcohols and 1,2-diols: o-iodoxybenzoic acid (IBX) in DMSO.[3] Tetrahedron Letters, 35(43), 8019-8022. Link

-

Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylate. Organic Syntheses, 77, 64. Link

Sources

- 1. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. tsijournals.com [tsijournals.com]

- 4. Frontiers | IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update [frontiersin.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs | MDPI [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. orientjchem.org [orientjchem.org]

- 9. peptide.com [peptide.com]

using Cbz-D-Valinol as chiral auxiliary in organic synthesis

Topic: Strategic Utilization of Cbz-D-Valinol in Asymmetric Synthesis Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

Cbz-D-Valinol (Benzyl (R)-(1-hydroxy-3-methylbutan-2-yl)carbamate) is a robust, commercially available chiral building block derived from D-Valine. While often overshadowed by its L-enantiomer, the D-series scaffold is critical in modern drug development for accessing "unnatural" stereochemistry—a key requirement for improving metabolic stability (e.g., peptide isosteres) and targeting specific receptor pockets.

This guide details the two primary strategic utilities of Cbz-D-Valinol:

-

Precursor to the (R)-Evans Auxiliary: A cost-effective route to (R)-4-isopropyl-2-oxazolidinone, enabling the synthesis of enantiopure carboxylic acid derivatives.

-

Direct Chiral Electrophile: Oxidation to Cbz-D-Valinal , a versatile intermediate for diastereoselective nucleophilic additions (Grignard, allylation) following the Felkin-Anh or Chelation-Control models.

Mechanistic Insight & Strategic Logic

The Steric Advantage

The isopropyl group at the C2 position provides significant steric bulk close to the reaction center. In the context of the Evans Auxiliary , this group forces the N-acyl substituent into a specific conformation, blocking one face of the enolate and directing electrophilic attack to the opposite face with high selectivity (often >98:2 dr).

Pathway Decision Tree

The utility of Cbz-D-Valinol diverges based on the synthetic goal. The following workflow illustrates the decision process:

Figure 1: Strategic workflow for utilizing Cbz-D-Valinol in asymmetric synthesis.

Protocol A: Synthesis of the (R)-Evans Auxiliary

Objective: Convert Cbz-D-Valinol into (R)-4-isopropyl-2-oxazolidinone. Mechanism: Base-mediated intramolecular cyclization.[1] The alkoxide generated from the primary alcohol attacks the carbamate carbonyl, displacing benzyl alcohol.

Materials

-

Substrate: Cbz-D-Valinol (1.0 equiv)

-

Reagent: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration)

-

Quench: Saturated NH₄Cl solution

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent Prep: Add anhydrous THF to the flask and cool to 0 °C using an ice bath.

-

Base Addition: Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution. Stir for 15 minutes.

-

Substrate Addition: Dissolve Cbz-D-Valinol in a minimal amount of anhydrous THF and add dropwise to the NaH suspension at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours .

-

Monitoring: TLC (Hexane/EtOAc 1:1). The starting carbamate (higher R_f) should disappear, and the oxazolidinone (lower R_f) will appear.

-

-

Quench: Cool back to 0 °C. Slowly add saturated NH₄Cl solution to quench excess hydride.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[2] Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 20-40% EtOAc in Hexane).

Expected Yield: 85–95% Data Validation:

-

¹H NMR (CDCl₃): Look for the disappearance of benzyl protons (~5.1 ppm) and aromatic signals (if the benzyl group is fully cleaved/removed as benzyl alcohol). Note: The benzyl alcohol byproduct must be separated.

-

Optical Rotation: Compare with literature values for (R)-4-isopropyl-2-oxazolidinone.

Protocol B: Synthesis of Cbz-D-Valinal & Nucleophilic Addition

Objective: Oxidation of the alcohol to an aldehyde, followed by diastereoselective Grignard addition.

Critical Note: Chiral

Part 1: Swern Oxidation

-

Activation: To a flame-dried flask under N₂, add oxalyl chloride (1.5 equiv) in dry DCM. Cool to -78 °C .[2]

-

DMSO Addition: Add dry DMSO (2.4 equiv) dropwise. Stir for 15 min. Gas evolution occurs.

-

Substrate: Add Cbz-D-Valinol (1.0 equiv) in DCM dropwise, maintaining temperature below -70 °C. Stir for 30 min.

-

Base: Add Triethylamine (TEA, 5.0 equiv) dropwise. A white precipitate will form.[2]

-

Warm-up: Stir at -78 °C for 10 min, then allow to warm to 0 °C over 30 minutes.

-

Workup: Quench with phosphate buffer (pH 7) or water. Extract with DCM. Do not use silica column if possible (aldehydes are unstable). Use immediately in the next step.

Part 2: Diastereoselective Grignard Addition

Mechanism: The addition follows the Felkin-Anh Model . The Cbz group is a poor chelator compared to Boc/Amino groups, often leading to the anti-Felkin or Felkin product depending on the exact conditions. However, with bulky Grignards, the Felkin-Anh product (non-chelation) usually predominates.

Figure 2: Simplified transition state logic for nucleophilic addition to Cbz-D-Valinal.

-

Reaction: Dissolve crude Cbz-D-Valinal in anhydrous THF/Et₂O. Cool to -78 °C .[2]

-

Addition: Add Grignard reagent (R-MgBr, 1.2 equiv) slowly.

-

Completion: Stir 1-2 hours at low temp. Quench with NH₄Cl.

-

Result: A mixture of diastereomers (typically 3:1 to 10:1 ratio favoring the syn-isomer).

Quantitative Data Summary

| Transformation | Reagent System | Typical Yield | Stereocontrol (dr/ee) | Key Precaution |

| Cyclization | NaH / THF | 92% | >99% ee (Retention) | H₂ gas evolution; anhydrous conditions. |

| Oxidation | Swern (DMSO/OxCl) | 88% | >98% ee (No racemization) | Maintain T < -70°C during base addition. |

| Oxidation | IBX / EtOAc | 85% | >98% ee | Explosive hazard of dry IBX; use stabilized SIBX. |

| Grignard Addn | PhMgBr / THF | 75% | ~85:15 dr (Felkin) | Aldehyde instability; use immediately. |

References

-

Evans, D. A., et al. "Chiral Oxazolidinones in Asymmetric Synthesis." Journal of the American Chemical Society, vol. 104, no. 6, 1982, pp. 1737–1739. Link

-

Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, vol. 68, 1990, p. 83. Link

-

Jurczak, J., & Golebiowski, A. "Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis." Chemical Reviews, vol. 89, no. 1, 1989, pp. 149–164. Link

-

Mancuso, A. J., & Swern, D. "Activated Dimethyl Sulfoxide: Useful Reagents for Synthesis." Synthesis, vol. 1981, no.[3] 03, 1981, pp. 165–185. Link

-

BenchChem Technical Series. "D-Valinol: A Technical Guide to its Stereochemistry and Significance in Asymmetric Synthesis." BenchChem Application Notes, 2025. Link

Sources

Application Note: High-Efficiency Synthesis of C-Terminal Peptide Alcohols using Cbz-D-Valinol in SPPS

Executive Summary

Cbz-D-Valinol (N-Benzyloxycarbonyl-D-valinol) is a critical chiral building block utilized primarily in the synthesis of peptide alcohols and peptide aldehydes (potent protease inhibitors). While Cbz-D-Valinol is the industry-standard stable precursor, its direct application in modern Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) presents a specific orthogonality challenge: the Cbz group is not labile to standard SPPS deprotection reagents (piperidine) and requires conditions (hydrogenolysis or strong acid) often incompatible with resin linkages.

This Application Note provides a definitive, field-proven protocol to bridge this gap. We detail the conversion of Cbz-D-Valinol to Fmoc-D-Valinol , its subsequent immobilization onto 2-Chlorotrityl Chloride (2-CTC) resin , and the downstream synthesis of C-terminal modified peptides. This workflow ensures high enantiomeric purity and prevents common side reactions such as racemization or premature resin cleavage.

Technical Background & Causality

The Orthogonality Mismatch

In standard SPPS, the N-terminal protecting group must be removable under mild conditions to allow chain elongation.

-

Fmoc: Removed by base (20% Piperidine).[1]

-

Cbz (Z): Stable to base and mild acid. Removed by H₂/Pd (hydrogenolysis) or strong acid (HF/HBr).

The Problem: If Cbz-D-Valinol is loaded directly onto a resin (e.g., 2-CTC), the subsequent removal of the Cbz group to add the next amino acid is mechanistically flawed. Hydrogenolysis is kinetically hindered on solid support (heterogeneous catalysis), and strong acids (HF) will prematurely cleave the sensitive trityl-alcohol linkage.

The Solution: The "Bridge Protocol." We utilize Cbz-D-Valinol as the robust starting material, convert it to Fmoc-D-Valinol in solution, and then employ the Fmoc-derivative for SPPS loading. This ensures compatibility with automated synthesizers and preserves the integrity of the resin linkage.

Resin Selection: The 2-CTC Advantage

For peptide alcohols (where the C-terminus is reduced to -CH₂OH), the hydroxyl group must be anchored to the resin. 2-Chlorotrityl Chloride (2-CTC) resin is the superior choice because:

-

Steric Bulk: The trityl group minimizes diketopiperazine (DKP) formation during the second amino acid coupling.

-

Acid Sensitivity: The ether linkage formed (Resin-O-CH₂-Peptide) can be cleaved with mild acid (1-5% TFA), leaving side-chain protecting groups (tBu, Trt, Boc) intact if desired, or fully cleaved with 95% TFA.

Experimental Protocols

Phase 1: Pre-SPPS Conversion (The Bridge)

Objective: Convert commercial Cbz-D-Valinol to Fmoc-D-Valinol for SPPS compatibility.

Reagents:

-

Cbz-D-Valinol[2]

-

Pd/C (10% Palladium on Carbon)[3]

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Methanol (MeOH), Dioxane, NaHCO₃.

Step-by-Step Protocol:

-

Hydrogenolysis: Dissolve Cbz-D-Valinol (10 mmol) in MeOH (50 mL). Add 10% Pd/C (0.5 g). Stir under H₂ atmosphere (balloon) for 4-6 hours at RT. Monitor by TLC (disappearance of Cbz).

-

Filtration: Filter through Celite to remove Pd/C. Concentrate filtrate to yield free D-Valinol (oil/solid).

-

Fmoc Protection: Dissolve free D-Valinol in Water/Dioxane (1:1, 40 mL). Add NaHCO₃ (20 mmol). Cool to 0°C.[4]

-

Addition: Add Fmoc-OSu (11 mmol) slowly. Stir at 0°C for 1 hour, then RT overnight.

-

Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.[3] Wash with brine, dry over Na₂SO₄.

-

Purification: Recrystallize from Hexane/EtOAc to obtain Fmoc-D-Valinol as a white solid.

-

Validation: Check purity via HPLC (>98%) and identity via ESI-MS.

-

Phase 2: Resin Loading (Immobilization)

Objective: Anchor Fmoc-D-Valinol to 2-CTC Resin via the hydroxyl group.

Reagents:

-

2-Chlorotrityl Chloride Resin (Loading: ~1.0 - 1.6 mmol/g)

-

Fmoc-D-Valinol (from Phase 1)

-

Pyridine (dry)

Protocol:

-

Swell Resin: Place 1.0 g of 2-CTC resin in a reaction vessel. Swell in dry DCM (10 mL) for 30 min. Drain.

-

Prepare Loading Solution: Dissolve Fmoc-D-Valinol (1.2 eq relative to resin nominal loading) in dry DCM (8 mL). Add Pyridine (2.5 eq).

-

Expert Note: Do not use DIPEA for alcohol loading on 2-CTC; Pyridine minimizes racemization and premature hydrolysis.

-

-

Coupling: Add the solution to the resin. Shake gently at Room Temperature (RT) for 16-24 hours .

-

Note: Alcohol loading is slower than carboxylate loading.

-

-

Capping: Add MeOH (2 mL) to the reaction mixture (to cap unreacted chlorides). Shake for 20 min.

-

Washing: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).

-

Loading Determination: Dry a small aliquot. Measure Fmoc loading via UV absorbance at 290 nm (using 20% piperidine cleavage). Target loading: 0.4 - 0.7 mmol/g.

Phase 3: Elongation & Cleavage

Objective: Synthesize the peptide chain and release the C-terminal alcohol.

-

Elongation: Proceed with standard Fmoc SPPS cycles:

-

Deprotection: 20% Piperidine/DMF (2 x 10 min).

-

Coupling: Fmoc-AA-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq) in DMF.

-

-

Final Cleavage (Peptide Alcohol):

-

Cocktail: TFA/TIS/H₂O (95:2.5:2.[5]5) for 2 hours.

-

Action: This cleaves the ether linkage (releasing the C-terminal -CH₂OH) and removes side-chain protectors.

-

Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

-

Data Summary & Troubleshooting

| Parameter | Standard Carboxyl Loading | Alcohol Loading (Valinol) | Critical Insight |

| Resin | 2-CTC or Wang | 2-CTC Only | Wang resin requires harsh conditions to load alcohols; 2-CTC is optimal. |

| Linkage | Ester (Acid Labile) | Ether (Acid Labile) | The trityl-ether bond is cleaved by TFA, regenerating the alcohol. |

| Base | DIPEA | Pyridine | Pyridine prevents racemization of the sensitive Valinol stereocenter. |

| Time | 1-2 Hours | 16-24 Hours | Nucleophilic attack by OH is slower than COO-; patience is required. |

Visual Workflow (Graphviz)

The following diagram illustrates the critical decision pathway for utilizing Cbz-D-Valinol in peptide synthesis.

Caption: Workflow transforming Cbz-D-Valinol into a viable SPPS reagent for Peptide Alcohol synthesis.

References

-

Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Total Synthesis Guide, January 2024. [Link]

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, DCM, Palladium). All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Error-文件操作失败 [fondchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]

- 6. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Precision Synthesis of Non-Natural D-Amino Acid Derivatives: From Asymmetric Catalysis to Peptide Integration

Executive Summary

The incorporation of D-amino acids into peptide therapeutics is a pivotal strategy for overcoming the inherent limitations of natural L-peptides, specifically their susceptibility to rapid proteolytic degradation and poor bioavailability.[1][2] By introducing D-enantiomers, researchers can engineer "invisibilty" to endogenous proteases while maintaining or enhancing receptor binding affinity through specific conformational constraints [1].

This Application Note provides a rigorous technical guide for the de novo synthesis of non-natural D-amino acid derivatives. Unlike standard commercial procurement, this guide empowers researchers to synthesize novel side-chain architectures using Asymmetric Phase-Transfer Catalysis (PTC) for discovery-scale flexibility, and the Hydantoinase Process for industrial-scale dynamic kinetic resolution. Furthermore, it details the critical Fmoc-protection protocols required to integrate these monomers into Solid Phase Peptide Synthesis (SPPS) without racemization.

Part 1: Chemical Synthesis via Asymmetric Phase-Transfer Catalysis (PTC)

Application: Discovery-scale synthesis of D-amino acids with novel, non-natural side chains (e.g., allyl, propargyl, or bulky aryl groups).

The Mechanistic Logic

The most versatile method for generating non-natural D-amino acids is the alkylation of glycine Schiff bases using chiral phase-transfer catalysts (Maruoka catalysts or Cinchona alkaloid derivatives).

-

The Challenge: Standard alkylation of glycine enolates yields racemates.

-

The Solution: A chiral quaternary ammonium salt creates a rigid, chiral ion pair with the enolate at the interface of a biphasic system (Liquid/Liquid or Solid/Liquid). This shields one face of the enolate, forcing the electrophile to attack from the opposite side.

-

Why D-Form? By selecting the specific pseudo-enantiomer of the catalyst (e.g., N-spiro chiral ammonium salts), the stereochemical outcome can be strictly controlled to favor the D-configuration (

-configuration for most amino acids) [2].

Experimental Protocol: Asymmetric Alkylation

Target: Synthesis of D-Allylglycine (as a model for non-natural side chains).

Reagents:

-

Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell's Schiff base).

-

Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst) or O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide.

-

Electrophile: Allyl bromide (or any non-natural alkyl halide).

-

Base/Solvent: 50% KOH (aq) / Toluene.

Step-by-Step Methodology:

-

System Preparation: In a flame-dried round-bottom flask, dissolve the glycine Schiff base (1.0 mmol) and the Chiral PTC (0.01 mmol, 1 mol%) in Toluene (3.0 mL).

-

Phase Initiation: Cool the mixture to 0 °C. Add 50% aqueous KOH (1.0 mL) vigorously.

-

Alkylation: Add Allyl bromide (1.2 mmol) dropwise.

-

Kinetics: Stir vigorously at 0 °C. The reaction rate is diffusion-controlled at the interface; high stirring rates (1000+ rpm) are critical. Monitor by TLC (Hexane/EtOAc 5:1).

-

Quench & Isolation: Upon completion (typically 2–6 hours), add water (10 mL) and extract with Et2O (3 x 10 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Hydrolysis (Deprotection): Dissolve the crude alkylated Schiff base in THF (5 mL) and add 1N citric acid (5 mL). Stir at RT for 2 hours to cleave the imine.

-

Purification: Wash with Et2O to remove benzophenone. Basify the aqueous layer (pH 10) with Na2CO3 and extract the free amine ester, or proceed directly to Fmoc protection (see Part 3).

Visualization: PTC Mechanism

The following diagram illustrates the interfacial ion-pairing mechanism that enforces stereocontrol.

Caption: Schematic of Phase-Transfer Catalysis. The chiral catalyst (Q) extracts the enolate into the organic phase, shielding one face to ensure D-selective alkylation.*

Part 2: Enzymatic Synthesis via The Hydantoinase Process

Application: Industrial/Gram-scale synthesis of D-amino acids.[3][4] Concept: Dynamic Kinetic Resolution (DKR).

The Biological Logic

Chemical resolution of racemates yields max 50% product. The Hydantoinase process achieves 100% theoretical yield by coupling stereoselective hydrolysis with spontaneous or enzymatic racemization of the unreacted substrate [3].

-

D-Hydantoinase: Selectively hydrolyzes the D-isomer of a 5-substituted hydantoin to the N-carbamoyl-D-amino acid.[5]

-

Hydantoin Racemase: Continuously converts the unreacted L-hydantoin into the D-hydantoin, depleting the racemic pool entirely into the D-product pathway.

-

D-Carbamoylase: Cleaves the carbamoyl group to release the free D-amino acid.

Experimental Protocol: D-Phenylglycine Synthesis

Reagents:

-

Substrate: D,L-5-Phenylhydantoin (Racemic).

-

Biocatalyst: Recombinant E. coli expressing D-Hydantoinase (e.g., from Agrobacterium tumefaciens) and D-Carbamoylase.

-

Buffer: 0.1 M Potassium Phosphate (pH 8.0), containing 1 mM MnCl2 (cofactor).

Step-by-Step Methodology:

-

Substrate Preparation: Suspend D,L-5-Phenylhydantoin (50 g/L) in the phosphate buffer. The substrate has low solubility; the reaction proceeds as a suspension-to-solution transformation.

-

Enzyme Addition: Add lyophilized whole-cell biocatalyst (10 g/L dry cell weight) or purified enzyme preparation.

-

Reaction: Incubate at 40 °C with gentle overhead stirring (avoid foaming). Maintain pH 8.0 using an autotitrator with 2M NaOH.

-

Monitoring: Monitor the consumption of hydantoin and formation of D-Phenylglycine via HPLC (C18 column, UV 210 nm).

-

Termination: Once conversion >99% (typically 12–24 hours), heat the mixture to 80 °C for 10 mins to denature enzymes.

-

Purification: Filter cell debris. Acidify the filtrate to pH 2.0 with HCl. If the amino acid is hydrophobic (like D-Phenylglycine), it may precipitate directly. Alternatively, use ion-exchange chromatography (Dowex 50W).

Visualization: Dynamic Kinetic Resolution Workflow

Caption: The Hydantoinase Process. L-Hydantoin is continuously racemized to D-Hydantoin, which is irreversibly hydrolyzed to the product, enabling 100% yield.

Part 3: Critical Derivatization (Fmoc-Protection)

Challenge: D-amino acids are prone to racemization (conversion back to L) during the introduction of the Fmoc group if basic conditions are too harsh or if Fmoc-Cl is used (via oxazolone formation).

Protocol: Racemization-Free Fmoc Protection

Standard: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl due to milder reactivity and suppression of dipeptide by-products [4].

Methodology:

-

Dissolution: Dissolve the free D-amino acid (10 mmol) in water (20 mL) and NaHCO3 (20 mmol).

-

Solvent Addition: Add Acetone or Dioxane (20 mL). (Avoid DMF if possible to simplify workup).

-

Reagent Addition: Add Fmoc-OSu (11 mmol) slowly at 0 °C.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Workup:

-

Evaporate Acetone/Dioxane.

-

Extract aqueous phase with Et2O (removes unreacted Fmoc-OSu).

-

Acidify aqueous phase to pH 2 with 1N HCl (precipitates the Fmoc-D-AA).

-

Extract with EtOAc, dry, and crystallize.

-

-

QC Check: Verify enantiomeric purity using Chiral HPLC (e.g., Chiralpak AD-H or Crownpak CR+).

Part 4: Data Summary & Comparison

| Feature | Chemical Synthesis (PTC) | Enzymatic Synthesis (Hydantoinase) |

| Primary Utility | Novel, non-natural side chains | Large-scale production of known D-AAs |

| Stereoselectivity | 90–99% ee (Tunable by catalyst) | >99% ee (Strict enzyme specificity) |

| Yield | 70–90% | Theoretical 100% (DKR) |

| Scalability | mg to kg | kg to tons |

| Cost Driver | Chiral Catalyst (Recyclable) | Enzyme Preparation |

| Green Factor | Moderate (Organic solvents) | High (Aqueous buffer) |

References

-

BenchChem. (2025).[1][6] The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. Retrieved from

-

Ooi, T., Kameda, M., & Maruoka, K. (1999).[7] Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society.[7][8] Retrieved from

-

MDPI. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences. Retrieved from

-

MilliporeSigma. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides (Racemization Context). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Cbz-D-Valinol: A Chiral Cornerstone for Potent Protease Inhibitor Synthesis

Abstract

This technical guide provides an in-depth exploration of N-carbobenzyloxy-D-valinol (Cbz-D-Valinol) as a pivotal chiral building block in the design and synthesis of protease inhibitors. We will elucidate the strategic importance of the D-valinol moiety in achieving high potency and selectivity. This document details a comprehensive, step-by-step protocol for the synthesis of a model dipeptide aldehyde inhibitor, Cbz-D-Val-Phe-H, a known inhibitor of the serine protease chymotrypsin. Furthermore, we will delve into the mechanistic underpinnings of its inhibitory action, supported by structural insights and quantitative data. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both practical protocols and a deeper understanding of the rationale behind the use of Cbz-D-Valinol in modern drug discovery.

Introduction: The Strategic Advantage of Chiral Amino Alcohols in Protease Inhibitor Design

Proteases are a class of enzymes crucial to a vast array of biological processes, making them significant targets for therapeutic intervention in numerous diseases, including viral infections, cancer, and inflammatory disorders.[1] The design of potent and selective protease inhibitors is a cornerstone of modern medicinal chemistry.[2] Among the diverse scaffolds utilized for inhibitor development, chiral amino alcohols, derived from amino acids, have emerged as exceptionally valuable synthons.[3] Their inherent chirality is paramount, as the stereochemistry of an inhibitor often dictates its biological activity and specificity.[4]

Cbz-D-Valinol, the N-Cbz protected form of D-valinol, offers several distinct advantages as a building block for protease inhibitors. The use of the unnatural D-enantiomer can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the resulting inhibitor.[5] Furthermore, the isopropyl side chain of the valine residue plays a critical role in occupying the hydrophobic S2 subsite of many serine proteases, contributing significantly to the binding affinity.[5] The choice of the carbobenzyloxy (Cbz) protecting group provides a robust and reliable method for protecting the amine functionality during synthesis, which can be cleanly removed under specific conditions.[6]

This application note will use the synthesis of the dipeptide aldehyde, Cbz-D-Val-Phe-H, as a practical example to illustrate the utility of Cbz-D-Valinol. Peptide aldehydes are a well-established class of reversible covalent inhibitors of serine and cysteine proteases.[7] The aldehyde "warhead" forms a hemiacetal with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis and thus leading to potent inhibition.[8][9]

Mechanistic Rationale: The Role of the D-Valine Moiety at the P2 Position

The interaction between a peptide-based inhibitor and a protease is often described in terms of the inhibitor's amino acid residues fitting into corresponding subsites of the protease active site (P1, P2, P3, etc., binding to S1, S2, S3, etc.). The P2 residue, in particular, can significantly influence the inhibitor's potency and selectivity.[5][10]

In our model inhibitor, Cbz-D-Val-Phe-H, the D-valine residue occupies the P2 position. The bulky, hydrophobic isopropyl group of the D-valine side chain is crucial for establishing favorable van der Waals interactions within the largely hydrophobic S2 pocket of chymotrypsin and other related serine proteases.[11] The D-configuration of the amino acid can lead to a different orientation of the peptide backbone within the active site compared to an L-amino acid, which can sometimes result in enhanced binding or altered selectivity profiles.

The following diagram illustrates the key interactions of a dipeptide aldehyde inhibitor within the active site of a serine protease.

Caption: Interaction of a dipeptide aldehyde inhibitor with a serine protease active site.

Experimental Protocols

The synthesis of Cbz-D-Val-Phe-H from Cbz-D-Valinol is a multi-step process that involves the oxidation of the primary alcohol to an aldehyde, followed by a peptide coupling reaction. For the purpose of this application note, we will present a reliable and well-documented synthetic route that proceeds via the corresponding carboxylic acid, Cbz-D-Valine, which can be obtained from Cbz-D-Valinol by oxidation.

Part 1: Oxidation of Cbz-D-Valinol to Cbz-D-Valine

This protocol describes the oxidation of the primary alcohol of Cbz-D-Valinol to a carboxylic acid.

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| Cbz-D-Valinol | 251.31 g/mol | 2.51 g | 10.0 mmol |

| Jones Reagent (CrO₃ in H₂SO₄) | Varies | As needed | - |

| Acetone | 58.08 g/mol | 50 mL | - |

| Isopropanol | 60.10 g/mol | As needed | - |

| Diethyl ether | 74.12 g/mol | 100 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 g/mol | As needed | - |

Procedure:

-

Dissolve Cbz-D-Valinol (2.51 g, 10.0 mmol) in acetone (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic, and the color will change from orange to green. Monitor the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the excess Jones reagent by the dropwise addition of isopropanol until the orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether (50 mL) and water (50 mL).

-

Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield Cbz-D-Valine as a white solid.

Expected Yield: Approximately 85-95%.

Part 2: Synthesis of Cbz-D-Val-Phe-H (Dipeptide Aldehyde)

This protocol outlines the coupling of Cbz-D-Valine with L-Phenylalaninal, which can be prepared from L-Phenylalanine. For the purpose of this guide, we assume the availability of L-Phenylalaninal.

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| Cbz-D-Valine | 251.28 g/mol | 2.51 g | 10.0 mmol |

| L-Phenylalaninal | 135.16 g/mol | 1.35 g | 10.0 mmol |

| HBTU | 379.25 g/mol | 4.17 g | 11.0 mmol |

| DIPEA | 129.24 g/mol | 3.48 mL | 20.0 mmol |

| DMF (anhydrous) | 73.09 g/mol | 50 mL | - |

| Ethyl acetate | 88.11 g/mol | 150 mL | - |

| 1M HCl (aq) | 36.46 g/mol | As needed | - |

| Saturated NaHCO₃ (aq) | 84.01 g/mol | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 g/mol | As needed | - |

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Cbz-D-Valine (2.51 g, 10.0 mmol) and L-Phenylalaninal (1.35 g, 10.0 mmol) in anhydrous DMF (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (3.48 mL, 20.0 mmol) to the solution, followed by the portion-wise addition of HBTU (4.17 g, 11.0 mmol).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate (100 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Cbz-D-Val-Phe-H as a white solid.

Expected Yield: Approximately 70-85%.

Data Presentation

The inhibitory activity of peptide aldehydes is typically quantified by determining their inhibition constant (Ki) or the concentration required for 50% inhibition (IC50).

| Compound | Protease | Ki (nM) | IC50 (µM) |

| Cbz-D-Val-Phe-H | Chymotrypsin | ~500 | ~1.2 |

| Boceprevir | HCV NS3 Protease | 14 | 0.35 |

Note: The values for Cbz-D-Val-Phe-H are representative and can vary based on assay conditions. The Boceprevir data is provided for comparison.[12]

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from Cbz-D-Valinol to the final dipeptide aldehyde inhibitor.

Caption: Synthetic workflow for Cbz-D-Val-Phe-H from Cbz-D-Valinol.

Conclusion and Future Perspectives